molecular formula C13H13N3O B11051415 2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile

2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile

Cat. No.: B11051415
M. Wt: 227.26 g/mol
InChI Key: YPBMBCSZDNLZKE-UHFFFAOYSA-N
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Description

2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring fused with a cyclooctane ring and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile typically involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in the presence of an acid catalyst. The reaction proceeds through a series of steps, including protonation of the carbonyl group, nucleophilic addition of water, and subsequent cyclization to form the desired product . The reaction conditions often require heating and careful control of pH to ensure high yields and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters and efficient heat transfer. The use of such reactors also minimizes the risk of side reactions and improves the overall efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrile: A related compound with a simpler structure, lacking the cyclooctane ring.

    2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3,4-dicarbonitrile: Another derivative with a cyclopentane ring instead of a cyclooctane ring.

Uniqueness

2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile is unique due to its fused cyclooctane ring, which imparts distinct steric and electronic properties. This structural feature enhances its stability and reactivity compared to similar compounds, making it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

2-oxo-5,6,7,8,9,10-hexahydro-1H-cycloocta[b]pyridine-3,4-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-7-10-9-5-3-1-2-4-6-12(9)16-13(17)11(10)8-15/h1-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBMBCSZDNLZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(C(=O)N2)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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